![molecular formula C13H21NO4 B6159456 (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 848777-73-1](/img/no-structure.png)

(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

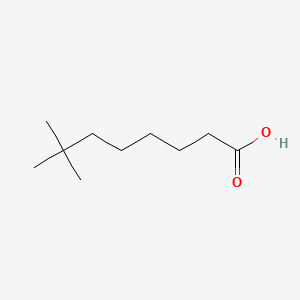

(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.3. The purity is usually 95.

BenchChem offers high-quality (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scalable Synthesis

One study by Wang Gan et al. (2013) presents a scalable synthesis method for a closely related compound, highlighting the importance of controlling stereoselectivity in the cyclopropanation step, which is crucial for obtaining the desired stereochemistry in the final product. This method's efficiency and scalability suggest potential applications in industrial settings, where large quantities of such compounds may be needed (Wang Gan et al., 2013).

Synthesis of Stereoisomers

Another significant aspect of research on this compound is the synthesis of its stereoisomers, as detailed by Bettina Bakonyi et al. (2013). Their work demonstrates the ability to control the reaction conditions to obtain either the cis or trans acid, further expanding the compound's utility by providing access to all of its stereoisomers. This ability to synthesize different stereoisomers is crucial for studying the compound's properties and potential applications in more detail (Bettina Bakonyi et al., 2013).

Application in Drug Synthesis

The research also extends to the application of this compound in drug synthesis. Srinivasa Reddy Kallam et al. (2017) described a multi-gram synthesis of a key chiral bicyclic proline fragment, which is utilized in constructing the anti-HCV drug boceprevir. This showcases the compound's role in synthesizing pharmaceuticals, highlighting its importance in medicinal chemistry (Srinivasa Reddy Kallam et al., 2017).

Molecular Structure Analysis

The molecular structure analysis of similar compounds provides insights into their potential applications in designing new materials or drugs. For instance, the work by T. Moriguchi et al. (2014) on the synthesis and molecular structure analysis of a chiral cyclic amino acid ester offers valuable information on the stereochemical aspects of these compounds, which is crucial for understanding their reactivity and interactions with biological targets (T. Moriguchi et al., 2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves the protection of the amine group, followed by the addition of a carboxylic acid group to the protected amine. The tert-butoxycarbonyl (Boc) group is used to protect the amine group, and the carboxylic acid group is added using a Grignard reaction. The final step involves the removal of the Boc group to reveal the carboxylic acid functionality.", "Starting Materials": [ "6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one", "tert-butyl chloroformate", "magnesium", "ethylmagnesium bromide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and sodium hydroxide in diethyl ether solvent.", "Step 2: Addition of carboxylic acid group using Grignard reaction with magnesium and ethylmagnesium bromide in diethyl ether solvent, followed by addition of acetic acid.", "Step 3: Removal of the Boc group using hydrochloric acid in methanol solvent." ] } | |

CAS番号 |

848777-73-1 |

製品名 |

(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

分子式 |

C13H21NO4 |

分子量 |

255.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。